2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a chlorophenyl group and a methylamino group attached to the acetic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The reaction between 2-chlorobenzaldehyde and methylamine forms an intermediate imine.
Reduction: The imine is then reduced to form 2-(2-chlorophenyl)-2-(methylamino)ethanol.
Oxidation: The ethanol derivative is oxidized to form 2-(2-chlorophenyl)-2-(methylamino)acetic acid.
Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission, metabolism, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(methylamino)ethanol
- 2-(2-Chlorophenyl)-2-(methylamino)propanoic acid
- 2-(2-Chlorophenyl)-2-(methylamino)butanoic acid
Uniqueness
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorophenyl group and a methylamino group makes it a valuable compound for various research applications.
Biological Activity
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, commonly referred to as chlorophenyl-methylamino acetic acid , is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H10ClN1O2
- Molecular Weight : 201.64 g/mol
The presence of the chlorophenyl group is notable for its influence on the compound's pharmacokinetics and pharmacodynamics.
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. It is hypothesized to act as an agonist or antagonist at specific receptor sites, influencing mood and behavior. Preliminary studies have shown that the compound exhibits selectivity towards the 5-HT receptor family, particularly 5-HT_2C receptors, which are implicated in mood regulation and anxiety disorders .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a key mechanism through which these effects are mediated .
- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
- Analgesic Activity : There is evidence supporting its use in pain management, potentially through interactions with pain pathways in the central nervous system.
Research Findings and Case Studies
Several studies have explored the biological activity of chlorophenyl-methylamino acetic acid derivatives:
-
Serotonin Receptor Binding Studies :
- A study demonstrated that certain derivatives exhibit high affinity for 5-HT_2C receptors, with some compounds showing an EC50 value as low as 23 nM, indicating potent biological activity .
- Comparative analysis revealed that modifications to the phenyl ring significantly affect binding affinity and selectivity.
-
Animal Model Studies :
- In a rodent model of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This supports its potential as an antidepressant agent .
- Another study highlighted its analgesic properties in models of neuropathic pain, suggesting a dual mechanism involving both serotonin and norepinephrine pathways.
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFUONGRIQTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.